molecular formula C21H30O2 B1198168 5-Pentadeca-8,11,14-trienylbenzene-1,3-diol

5-Pentadeca-8,11,14-trienylbenzene-1,3-diol

Cat. No.: B1198168
M. Wt: 314.5 g/mol
InChI Key: OOXBEOHCOCMKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pentadeca-8,11,14-trienylbenzene-1,3-diol is a resorcinol derivative characterized by a long aliphatic chain with three conjugated double bonds attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentadeca-8,11,14-trienylbenzene-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the aliphatic chain, which can be derived from fatty acids or other long-chain hydrocarbons.

    Formation of the Aliphatic Chain: The aliphatic chain with conjugated double bonds can be synthesized through a series of reactions, including Wittig reactions or cross-coupling reactions such as the Heck or Suzuki reactions.

    Attachment to Benzene Ring: The aliphatic chain is then attached to the benzene ring through Friedel-Crafts alkylation or other suitable methods.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors and optimized reaction conditions to maximize yield and purity.

    Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Pentadeca-8,11,14-trienylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones or hydroquinones.

    Reduction: Saturated hydrocarbons or partially reduced intermediates.

    Substitution: Ethers, esters, or sulfonates.

Scientific Research Applications

5-Pentadeca-8,11,14-trienylbenzene-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-Pentadeca-8,11,14-trienylbenzene-1,3-diol involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes, receptors, and cellular membranes.

    Pathways: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.

    Effects: The compound’s effects are mediated through its ability to donate or accept electrons, interact with free radicals, and bind to specific proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

    5-Pentadeca-8,11,14-trienylresorcinol: Similar structure but with different substitution patterns.

    5-Pentadeca-8,11,14-trienylphenol: Lacks one hydroxyl group compared to the target compound.

    5-Pentadeca-8,11,14-trienylcatechol: Contains hydroxyl groups in different positions on the benzene ring.

Uniqueness

5-Pentadeca-8,11,14-trienylbenzene-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the conjugated aliphatic chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-pentadeca-8,11,14-trienylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXBEOHCOCMKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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